Product packaging for Benzene, 2-bromo-1-ethenyl-4-methyl-(Cat. No.:CAS No. 828267-46-5)

Benzene, 2-bromo-1-ethenyl-4-methyl-

Cat. No.: B3194306
CAS No.: 828267-46-5
M. Wt: 197.07 g/mol
InChI Key: YAPUBTBEBJZBSI-UHFFFAOYSA-N
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Description

Contextualizing Benzene (B151609), 2-bromo-1-ethenyl-4-methyl- within Aromatic Halides and Vinyl Arenes

Benzene, 2-bromo-1-ethenyl-4-methyl- is a molecule that belongs to two significant classes of organic compounds: aromatic halides and vinyl arenes. frontiersin.orgyoutube.com As an aromatic halide, the bromine atom attached to the benzene ring provides a reactive handle for a multitude of cross-coupling reactions. frontiersin.org Aryl halides are fundamental substrates in numerous transformations, including the renowned Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. acs.orgorganic-chemistry.org The reactivity of the carbon-bromine bond is intermediate between that of chlorides and iodides, offering a balance of stability and reactivity that is often desirable in multi-step syntheses. frontiersin.org

Simultaneously, the presence of the ethenyl (vinyl) group classifies this compound as a vinyl arene, a derivative of styrene (B11656). nih.govomicsonline.org The vinyl group is a versatile functional group, susceptible to a wide array of chemical transformations, most notably polymerization. researchgate.netdntb.gov.uarsc.org The electronic properties of the vinyl group can be modulated by the substituents on the aromatic ring, influencing its reactivity in both polymerization and other addition reactions. The methyl group at the para-position relative to the vinyl group in 2-bromo-4-methylstyrene exerts a mild electron-donating effect, which can influence the electronic nature of the vinyl moiety.

Significance of Functionalized Styrene Derivatives in Advanced Materials and Synthetic Methodologies

Functionalized styrene derivatives, such as Benzene, 2-bromo-1-ethenyl-4-methyl-, are of paramount importance in the development of advanced materials and the refinement of synthetic methodologies. researchgate.netresearchgate.net In materials science, the incorporation of functional groups onto the styrene backbone allows for the synthesis of polymers with tailored properties. rsc.orgresearchgate.net For instance, the presence of a bromine atom, as in the title compound, can enhance the flame retardancy of the resulting polymers. google.com Furthermore, the bromine atom can serve as a site for post-polymerization modification, enabling the introduction of other functional groups to create materials with specific optical, electronic, or biological properties. rsc.org

From a synthetic standpoint, functionalized styrenes are crucial intermediates. researchgate.netresearchgate.net The vinyl group can undergo a variety of transformations, including hydroformylation, oxidation, and metathesis, to generate a diverse range of molecular structures. omicsonline.org The dual functionality of a molecule like 2-bromo-4-methylstyrene allows for orthogonal chemical strategies, where the vinyl group and the aryl bromide can be manipulated independently under different reaction conditions. This orthogonality is a highly sought-after feature in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com

Overview of Research Trajectories for Aryl Bromides and Vinylic Systems

Current research involving aryl bromides and vinylic systems is largely focused on the development of more efficient, selective, and sustainable catalytic methods. For aryl bromides, a major thrust is the expansion of the scope of palladium-catalyzed cross-coupling reactions to include more challenging substrates and to perform these reactions under milder conditions, often at atmospheric pressure. acs.orgnih.gov The development of novel phosphine (B1218219) ligands and catalyst systems that are air- and moisture-stable is also a key area of investigation. organic-chemistry.orgacs.org

In the realm of vinylic systems, particularly styrenes, research is actively exploring new polymerization techniques, such as living anionic polymerization and nitroxide-mediated polymerization, to achieve precise control over polymer architecture and molecular weight. researchgate.netdntb.gov.ua There is also significant interest in the catalytic functionalization of the vinyl group itself, with the aim of developing stereoselective and regioselective transformations. chemicalbook.com The combination of these research trajectories highlights the synthetic potential of molecules like Benzene, 2-bromo-1-ethenyl-4-methyl-, which can be readily employed in both the development of novel catalytic reactions and the synthesis of functional polymers. nih.gov

Interactive Data Table: Physicochemical Properties of Benzene, 2-bromo-1-ethenyl-4-methyl-

PropertyValue
Molecular Formula C9H9Br
Molecular Weight 197.07 g/mol
Appearance Not specified, likely a liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
CAS Number 37074-39-8

An in-depth analysis of the synthetic pathways leading to the formation of Benzene, 2-bromo-1-ethenyl-4-methyl-, a substituted styrene derivative of interest in organic synthesis, is presented. This article explores various methodologies, focusing on regioselective halogenation and carbon-carbon bond-forming reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B3194306 Benzene, 2-bromo-1-ethenyl-4-methyl- CAS No. 828267-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethenyl-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPUBTBEBJZBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472668
Record name Benzene, 2-bromo-1-ethenyl-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-46-5
Record name 2-Bromo-1-ethenyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828267-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-ethenyl-4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60472668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for Benzene, 2 Bromo 1 Ethenyl 4 Methyl

The synthesis of 2-bromo-1-ethenyl-4-methylbenzene can be approached through two primary strategic disconnections: either by regioselective bromination of a pre-existing ethenyl-methylbenzene substrate or by the introduction of an ethenyl group onto a brominated aromatic core.

Chemical Reactivity and Transformation Mechanisms of Benzene, 2 Bromo 1 Ethenyl 4 Methyl

Reactivity of the Aryl Bromine Atom

The bromine atom attached to the sp²-hybridized carbon of the benzene (B151609) ring is a focal point for several important chemical transformations. Its reactivity is significantly different from that of a bromine atom in an alkyl halide due to the electronic effects of the aromatic system.

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the benzene ring. wikipedia.orgbyjus.com Instead, it typically proceeds through a two-step addition-elimination mechanism. lumenlearning.com

The first step, which is usually the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.orgmasterorganicchemistry.com This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. lumenlearning.comlibretexts.org The negative charge is delocalized across the aromatic system, and the carbon at the reaction site becomes sp³ hybridized. lumenlearning.comlibretexts.org In the second, faster step, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

For Benzene, 2-bromo-1-ethenyl-4-methyl-, the SNAr reaction is generally unfavorable under standard conditions. The SNAr mechanism is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. lumenlearning.comlibretexts.org In the case of 2-bromo-4-methylstyrene, the ring is substituted with a weakly electron-donating methyl group at the para position and an ethenyl group at the meta position relative to the bromine. Neither of these groups provides the necessary stabilization for the anionic intermediate, making the molecule relatively unreactive towards traditional SNAr reactions. libretexts.orgaspirationsinstitute.com Reactions would require very harsh conditions or the use of very strong nucleophiles. libretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

Factor Influence on SNAr Rate Rationale
Electron-Withdrawing Groups Increases Rate Stabilizes the negatively charged Meisenheimer complex, especially when in ortho/para positions. lumenlearning.com
Electron-Donating Groups Decreases Rate Destabilizes the anionic intermediate.
Leaving Group F > Cl > Br > I The rate-determining step is the nucleophilic attack, not the C-X bond cleavage. More electronegative halogens activate the ring more effectively towards attack. masterorganicchemistry.com
Nucleophile Strength Increases Rate A stronger nucleophile will attack the electron-deficient ring more readily.

Metal-Catalyzed Cross-Coupling Reactions (Beyond Synthesis)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine atom of 2-bromo-4-methylstyrene serves as an excellent handle for these transformations. nehudlit.ru These reactions are widely used in organic chemistry and materials science. nehudlit.ru

Palladium catalysts are exceptionally versatile for cross-coupling reactions involving aryl bromides. researchgate.net The general catalytic cycle for many of these reactions, such as Suzuki, Stille, and Sonogashira couplings, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methylstyrene. This forms a Pd(II) intermediate. nih.gov

Transmetalation : A second organic fragment, typically carried by an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille), is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

These reactions are highly tolerant of various functional groups, meaning the ethenyl group on 2-bromo-4-methylstyrene would likely remain intact during the coupling process. youtube.comorgsyn.org

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Key Reagent Typical Product from 2-bromo-4-methylstyrene
Suzuki Coupling Aryl, vinyl, or alkyl group Organoboron compound (R-B(OR)₂) Substituted styrene (B11656)
Heck Coupling Alkene Alkene (R-CH=CH₂) Stilbene (B7821643) derivative
Sonogashira Coupling Alkyne Terminal alkyne (R-C≡CH) Arylalkyne
Stille Coupling Aryl, vinyl, or alkyl group Organostannane compound (R-SnR'₃) Substituted styrene
Nickel- and Copper-Mediated Transformations

While palladium is widely used, nickel and copper catalysts offer alternative and sometimes complementary reactivity for transforming aryl bromides.

Nickel-catalyzed reactions are often used for cross-coupling aryl halides with a variety of partners. scispace.comethz.ch Nickel catalysis can be advantageous due to its lower cost and unique reactivity, sometimes enabling couplings that are difficult with palladium. nih.gov For instance, nickel catalysts are effective in the reductive coupling of aryl halides and can facilitate C-N bond formation. nih.gov The mechanism of nickel-catalyzed reactions can be complex and may involve different redox cycles, such as Ni(0)/Ni(II) or Ni(I)/Ni(III), depending on the specific reaction conditions, ligands, and substrates. nih.govrsc.org

Copper-mediated transformations , such as the Ullmann condensation, have long been used for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. While traditional Ullmann reactions require high temperatures, modern advancements have led to milder, ligand-assisted copper-catalyzed protocols. Copper can also mediate reactions involving radical intermediates. researchgate.netnih.gov For example, a copper(II) species can undergo a single electron transfer (SET) process with a substrate to generate a radical cation and a copper(I) species, initiating a radical-based transformation pathway. nih.gov

Table 3: Comparison of Ni- and Cu-Mediated Transformations for Aryl Bromides

Metal Catalyst Typical Transformations Mechanistic Features
Nickel C-C, C-N, and C-O couplings; Reductive couplings. nih.govresearchgate.net Can operate via Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles; can involve radical processes. nih.govrsc.org
Copper Ullmann-type C-O, C-N, C-S couplings; Aza-Henry reactions; Sonogashira coupling (as co-catalyst). researchgate.netkit.edu Often involves Cu(I)/Cu(III) or Cu(II) redox cycles; can proceed through radical pathways. researchgate.netnih.gov

Reactivity of the Ethenyl (Vinyl) Moiety

The ethenyl group (-CH=CH₂) provides a site of unsaturation, making it susceptible to addition reactions. Its reactivity is influenced by the attached benzene ring.

The double bond of the ethenyl group is an area of high electron density, making it nucleophilic and prone to attack by electrophiles. savemyexams.com This initiates an electrophilic addition reaction. The general mechanism proceeds in two steps:

Electrophilic Attack : The pi electrons of the double bond attack an electrophile (E⁺), forming a new sigma bond to one of the vinyl carbons. This creates a carbocation intermediate on the other vinyl carbon. This step is typically the slow, rate-determining step of the reaction. libretexts.orgyoutube.com

Nucleophilic Capture : A nucleophile (Nu⁻) attacks the positively charged carbocation, forming a second new sigma bond and yielding the final addition product. libretexts.org

When an unsymmetrical reagent like a hydrogen halide (H-X) adds to the ethenyl group of 2-bromo-4-methylstyrene, the regioselectivity of the addition is governed by Markovnikov's rule. The rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. youtube.com This occurs because the alternative addition would produce a less stable carbocation.

In the case of 2-bromo-4-methylstyrene, the addition of an electrophile like H⁺ from HBr would lead to two possible carbocation intermediates. The more stable intermediate is the benzylic carbocation, where the positive charge is on the carbon adjacent to the aromatic ring. This carbocation is significantly stabilized by resonance with the benzene ring. The subsequent attack by the bromide ion (Br⁻) on this benzylic carbocation yields the major product. libretexts.orgyoutube.com

Table 4: Electrophilic Addition to 2-bromo-1-ethenyl-4-methyl-benzene with HBr

Step Description Intermediate/Product
1. Electrophilic Attack The π-bond of the ethenyl group attacks the H atom of HBr. The H adds to the terminal CH₂ carbon. A secondary, benzylic carbocation is formed, stabilized by the adjacent aromatic ring.
2. Nucleophilic Capture The bromide ion (Br⁻) attacks the benzylic carbocation. The major product, 1-bromo-1-(2-bromo-4-methylphenyl)ethane, is formed.

Radical Addition and Polymerization Initiation

The ethenyl group of Benzene, 2-bromo-1-ethenyl-4-methyl- is susceptible to radical addition reactions. The reaction is initiated by a radical species (X•) which attacks the double bond. This attack can occur at either carbon of the vinyl group, but it preferentially occurs at the terminal carbon (CH₂) to form a more stable benzylic radical. This intermediate is stabilized by resonance with the adjacent aromatic ring.

The general mechanism proceeds as follows:

Initiation: A radical initiator generates a free radical (X•).

Propagation: The radical attacks the terminal carbon of the ethenyl group, forming a stabilized benzylic radical. This new radical can then react with another molecule, for example, by abstracting an atom to complete the addition or by adding to another monomer unit.

A key example is the addition of a bromine radical, which can be generated from a source like allyl bromide. acs.org The initial attack on the central carbon of an allene (B1206475) system forms a 2-bromoallyl radical intermediate. acs.org Applying this principle to the ethenyl group of the title compound, a radical would add to the terminal carbon to form a secondary benzylic radical, which is stabilized by the aromatic ring.

Furthermore, the presence of the bromo-substituent introduces the potential for this molecule to act as an initiator in controlled radical polymerizations (CRP), such as Atom Transfer Radical Polymerization (ATRP). While vinylic bromides are generally not effective initiators, the structural features of related molecules are pertinent. For instance, compounds containing a tertiary alpha-bromo ester functionality are specifically designed as "inimers" (initiator-monomers) for CRP. wikipedia.org Although Benzene, 2-bromo-1-ethenyl-4-methyl- lacks this specific activating feature, its vinyl group allows it to act as a monomer in radical polymerization, leading to the formation of polystyrene derivatives.

Cycloaddition Reactions and Pericyclic Processes

The ethenyl and aromatic moieties of Benzene, 2-bromo-1-ethenyl-4-methyl- allow it to participate in various cycloaddition and pericyclic reactions.

Diels-Alder Reaction: The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. However, the reactivity of simple styrenes as dienophiles is often low and may require harsh conditions or specific catalysts. publish.csiro.auresearchgate.net The reaction with a diene, such as isoprene, would lead to the formation of a substituted cyclohexene (B86901) ring. acs.org Novel one-pot multiple Diels-Alder reactions have been developed for styrene derivatives, indicating that under the right conditions, complex polycyclic systems can be constructed. nih.govacs.org The electronic nature of substituents on the aromatic ring can influence the reaction yield. acs.org

Photocycloaddition: The arene-alkene system is capable of undergoing photocycloaddition reactions upon irradiation. These reactions can lead to ortho, meta, or para cycloaddition products, forming complex, polycyclic cage-like structures. nih.gov The specific outcome is influenced by the substitution pattern on the aromatic ring and the nature of the alkene. nih.govrsc.org For instance, the photocycloaddition of vinyl ethers to monosubstituted benzenes can yield 1,3-cycloadducts, with the reaction's efficiency being sensitive to solvent polarity. rsc.org

Cheletropic Reactions: The ethenyl group can undergo cheletropic reactions, a subclass of cycloadditions where both new sigma bonds are formed to a single atom. wikipedia.orgyoutube.com A classic example is the addition of a singlet carbene (:CH₂) to the double bond to form a substituted cyclopropane (B1198618) ring. kharagpurcollege.ac.inbaranlab.org This reaction is typically stereospecific. kharagpurcollege.ac.in Another example is the reversible reaction with sulfur dioxide (SO₂), which can add across the diene system (if one were formed via tautomerization, though unlikely) or potentially across the ethenyl group in a less common fashion. youtube.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards further substitution is governed by the electronic and steric effects of the existing bromo, ethenyl, and methyl substituents.

Electronic Influence of Bromine, Ethenyl, and Methyl Groups

The three substituents exert competing electronic effects on the aromatic ring, influencing its reactivity and the regioselectivity of subsequent reactions.

Methyl Group (-CH₃): Located at position C4, the methyl group is an activating group. It donates electron density to the ring primarily through hyperconjugation and weakly through an inductive effect (+I). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. It is an ortho, para-director.

Ethenyl Group (-CH=CH₂): Located at position C1, the ethenyl (vinyl) group is considered a weakly activating group. It can donate electron density to the ring via resonance by delocalizing its π-electrons into the aromatic system. This makes it an ortho, para-director.

Table 1: Summary of Substituent Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CH=CH₂ (Ethenyl)C1Weakly -I+RActivatingOrtho, Para
-Br (Bromo)C2Strongly -I+RDeactivatingOrtho, Para
-CH₃ (Methyl)C4+IHyperconjugationActivatingOrtho, Para

Site Selectivity in Further Aromatic Substitution

For electrophilic aromatic substitution (SₑAr), the position of attack is determined by the cumulative directing effects of the three substituents. publish.csiro.aunih.govacs.org

The ethenyl group at C1 directs to positions C2 (blocked) and C6.

The bromo group at C2 directs to its ortho position C3 and its para position C6.

The methyl group at C4 directs to its ortho positions C3 and C5.

Analyzing the potential sites:

C3: This position is activated by the methyl group (ortho) and directed by the bromo group (ortho). However, it is sterically hindered, being flanked by the bromo and methyl groups.

C5: This position is activated by the methyl group (ortho) and is the most sterically accessible site.

C6: This position is directed by both the ethenyl group (ortho) and the bromo group (para).

The most likely position for electrophilic attack is C5 , due to strong activation from the para-methyl group and lower steric hindrance compared to other activated positions. The C6 position is also a possible site of substitution. A mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. Highly selective reactions often rely on the reversible formation of intermediates, allowing the thermodynamically most stable product to dominate. publish.csiro.au

Oxidative and Reductive Transformations of the Compound

The compound possesses multiple sites susceptible to both oxidation and reduction.

Oxidative Transformations:

Ethenyl Group: The double bond is readily oxidized. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup will cleave the double bond. Depending on the workup conditions after ozonolysis, this can yield 2-bromo-4-methylbenzaldehyde (B1335389) or 2-bromo-4-methylbenzoic acid.

Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like hot, concentrated KMnO₄ or chromic acid. nih.gov It is possible to selectively oxidize the methyl group to an aldehyde using milder reagents like chromyl chloride (Etard reaction). nih.gov

Aromatic Ring: The electron-rich aromatic ring can be degraded under very harsh oxidative conditions, but this is generally less facile than oxidation of the alkyl and alkenyl substituents.

Reductive Transformations:

Ethenyl Group: The double bond can be easily reduced to an ethyl group via catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst). This transformation yields Benzene, 2-bromo-1-ethyl-4-methyl-.

Bromo Group: The carbon-bromine bond can be cleaved under certain reductive conditions. For example, catalytic hydrogenolysis (H₂/Pd-C with a base) or treatment with organometallic reagents like Grignard reagents followed by protonolysis can replace the bromine with a hydrogen atom.

Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature hydrogenation with specific catalysts (e.g., Rhodium or Ruthenium), a process known as Birch reduction is not directly applicable in its standard form due to the substituents.

Table 2: Summary of Potential Oxidative and Reductive Transformations

Reaction TypeReagent(s)Affected Group(s)Major Product(s)
Oxidation1. O₃; 2. Zn/H₂OEthenyl2-Bromo-4-methylbenzaldehyde
OxidationHot, conc. KMnO₄Ethenyl & Methyl2-Bromobenzene-1,4-dicarboxylic acid
ReductionH₂, Pd/CEthenylBenzene, 2-bromo-1-ethyl-4-methyl-
Reduction1. Mg, ether; 2. H₂OBromoBenzene, 1-ethenyl-4-methyl-

Stereochemical Considerations in Ethenyl Group Reactions

Reactions involving the prochiral ethenyl group can lead to the formation of new stereocenters, making stereochemistry a critical consideration. The planar nature of the double bond allows for attack from either face.

Halogenation: The addition of bromine (Br₂) across the double bond typically proceeds through a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in anti-addition, leading to the formation of a vicinal dibromide. This reaction would produce a pair of enantiomers. rsc.org

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. The boron adds to the terminal carbon, and the reaction proceeds with syn-addition of the H and B atoms. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, retaining the stereochemistry. This would yield a primary alcohol with a new chiral center at C1 of the original ethyl group, resulting in a pair of enantiomers.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) adds an oxygen atom across the double bond to form an epoxide. This addition is a concerted syn-addition. The resulting epoxide has two new stereocenters, and a pair of enantiomers would be formed.

Diels-Alder Reactions: In [4+2] cycloadditions, the stereochemistry of the dienophile is retained in the product. Since the ethenyl group is monosubstituted, this specific consideration is less complex, but the approach of the diene to the two faces of the ethenyl plane can lead to endo/exo isomers, which are types of diastereomers.

In each case where a chiral center is formed from an achiral starting material and reagents, a racemic mixture of enantiomers will be produced unless a chiral catalyst or reagent is employed.

Polymer Science and Materials Applications of Benzene, 2 Bromo 1 Ethenyl 4 Methyl

Homopolymerization and Copolymerization Kinetics

The polymerization of 2-bromo-4-methylstyrene can be achieved through various radical polymerization methods. The kinetics of these processes are influenced by the nature of the substituents on the styrene (B11656) ring.

Free Radical Polymerization of Ethenylbenzenes

Conventional free-radical polymerization is a common method for polymerizing styrenic monomers. researchgate.net The process is typically initiated by thermal or photochemical decomposition of an initiator, generating free radicals that then propagate by adding to the vinyl group of the monomer. researchgate.netscispace.com

Rp = kp[M][M•]

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of the propagating radical species

The steady-state concentration of radicals is determined by the balance between the rate of initiation (Ri) and the rate of termination (Rt). scispace.com For ethenylbenzenes, termination often occurs through bimolecular combination of two growing polymer chains. researchgate.net

Controlled Radical Polymerization (CRP) Techniques

Controlled or "living" radical polymerization (CRP) methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. researchgate.net These techniques are particularly well-suited for substituted styrenes like 2-bromo-4-methylstyrene.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex. cmu.edu The general mechanism involves the abstraction of a halogen atom from a dormant polymer chain by a transition metal complex in a lower oxidation state, generating a radical that can then propagate. cmu.educmu.edu

For a monomer like 2-bromo-4-methylstyrene, the bromine atom on the aromatic ring can potentially participate in side reactions, but the polymerization primarily proceeds through the vinyl group. The dormant species in the ATRP of this monomer would be a polymer chain with a terminal bromine atom. The key components of an ATRP system for a substituted styrene are outlined in the table below.

Component Example Function
Monomer2-bromo-4-methylstyreneThe building block of the polymer chain.
InitiatorEthyl α-bromoisobutyrateProvides the initial alkyl halide from which the polymer chain grows.
CatalystCopper(I) bromide (CuBr)The transition metal complex that facilitates the reversible atom transfer.
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the metal salt and tunes its reactivity.
SolventToluene (B28343), AnisoleProvides a medium for the reaction.

The kinetics of ATRP are characterized by a first-order dependence of the polymerization rate on the monomer concentration, and a linear increase in molecular weight with conversion, while maintaining a narrow molecular weight distribution (typically Mw/Mn < 1.5). cmu.edu The equilibrium constant for the activation/deactivation process (KATRP) is a critical parameter that determines the level of control over the polymerization. cmu.edu For styrenic monomers, the choice of the ligand and the copper halide salt significantly influences this equilibrium. researchgate.netcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CRP method that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net

The RAFT process involves a series of addition-fragmentation equilibria where the growing polymer radical adds to the CTA, forming an intermediate radical. This intermediate can then fragment to release a new radical that can reinitiate polymerization, while the original growing chain becomes a dormant species. researchgate.netuni-goettingen.de

The general components for a RAFT polymerization of a styrenic monomer are presented in the following table.

Component Example Function
Monomer2-bromo-4-methylstyreneThe polymerizable unit.
InitiatorAzobisisobutyronitrile (AIBN)Provides a source of radicals to start the polymerization.
RAFT Agent (CTA)Cumyl dithiobenzoateThe chain transfer agent that controls the polymerization.
SolventToluene, DioxaneThe reaction medium.

Kinetic analysis of RAFT polymerization has shown that the concentration of the intermediate radical species varies depending on the type of RAFT agent used. researchgate.net The process is generally characterized by a linear evolution of molecular weight with conversion and low polydispersity indices. uni-goettingen.de The choice of the RAFT agent is crucial and depends on the reactivity of the monomer being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly employed CTAs. uni-goettingen.de

Functional Polymer Architectures from the Compound

The presence of the bromine atom on the monomer unit of poly(2-bromo-4-methylstyrene) provides a versatile handle for post-polymerization modification, allowing for the creation of various functional polymer architectures.

Synthesis of Block Copolymers and Graft Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. frontiersin.orgresearchgate.net Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. mdpi.com The synthesis of these complex architectures can be readily achieved using polymers derived from 2-bromo-4-methylstyrene.

One common strategy involves using a macroinitiator. For instance, a homopolymer of 2-bromo-4-methylstyrene can be synthesized via a controlled polymerization technique like ATRP. The resulting polymer will have a terminal bromine atom that can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. frontiersin.orgresearchgate.net This sequential monomer addition is a hallmark of living polymerization techniques. researchgate.net

The bromine atom on the aromatic ring of each monomer unit in poly(2-bromo-4-methylstyrene) can also serve as an initiation site for grafting. By reacting the homopolymer with a suitable catalyst system, a second monomer can be polymerized from these bromine sites, resulting in a graft copolymer. mdpi.com This "grafting from" approach allows for the synthesis of densely grafted structures. mdpi.com

The following table summarizes a general approach for the synthesis of a block copolymer using 2-bromo-4-methylstyrene.

Step Procedure Resulting Structure
1Polymerization of 2-bromo-4-methylstyrene via ATRP.A homopolymer of 2-bromo-4-methylstyrene with a terminal bromine atom.
2Isolation and purification of the homopolymer.Purified macroinitiator.
3Addition of a second monomer (e.g., methyl methacrylate) and re-initiation of ATRP.A diblock copolymer of poly(2-bromo-4-methylstyrene)-block-poly(methyl methacrylate).

Similarly, a "grafting from" strategy can be employed to create graft copolymers.

Step Procedure Resulting Structure
1Synthesis of a poly(2-bromo-4-methylstyrene) backbone.A linear polymer with pendant bromine atoms.
2Introduction of a second monomer and a suitable initiating system.A graft copolymer with a poly(2-bromo-4-methylstyrene) backbone and side chains of the second polymer.

The ability to create such well-defined block and graft copolymers opens up a wide range of applications for materials derived from 2-bromo-4-methylstyrene, including their use as thermoplastic elastomers, compatibilizers for polymer blends, and as templates for nanostructured materials. frontiersin.org

Star Polymers and Dendrimers incorporating Aryl-Vinyl Units

The unique structure of 2-bromo-4-methylstyrene, an aryl-vinyl compound, provides a versatile platform for the synthesis of complex, non-linear polymer architectures such as star polymers and dendrimers. These highly branched structures are of significant interest due to their distinct rheological, thermal, and solution properties compared to their linear analogues.

Star Polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. The "core-first" method is a common strategy for synthesizing star polymers, where a multifunctional initiator forms the central core from which the arms grow. nih.gov Atom Transfer Radical Polymerization (ATRP) is a particularly effective controlled/living radical polymerization technique for this purpose, as it allows for the synthesis of polymers with well-defined molecular weights and low polydispersity (Mw/Mn < 1.5). cmu.edu For instance, a tetrafunctional initiator can be used to simultaneously grow four polymer arms. nih.gov The polymerization of 2-bromo-4-methylstyrene via ATRP, initiated from a multifunctional core, would yield a star polymer with poly(2-bromo-4-methylstyrene) arms. The terminal bromine atoms on each arm, originating from the ATRP process, remain available for further chemical modification. umich.edu

Another approach involves the "arm-first" method, where living polymer chains are synthesized first and then reacted with a multifunctional linking agent. researchgate.net Living anionic polymerization of 2-bromo-4-methylstyrene could produce well-defined arms that are then linked together. researchgate.net

Dendrimers are perfectly branched, tree-like macromolecules with a high degree of symmetry and a large number of terminal functional groups. nih.gov Their synthesis involves a stepwise, repetitive reaction sequence, leading to monodisperse structures with precisely controlled size and functionality. nih.gov While direct polymerization of 2-bromo-4-methylstyrene into a dendritic structure is complex, this monomer unit can be incorporated into dendrimer design. For example, dendrons (wedge-shaped sections of a dendrimer) can be functionalized with vinyl groups, which can then be polymerized. Conversely, dendrimer cores can be decorated with initiator sites for the polymerization of monomers like 2-bromo-4-methylstyrene, creating a hybrid star-dendrimer structure. The use of stable radicals like TEMPO attached to dendrimers has been explored to control the radical polymerization of styrene derivatives. cmu.edu However, challenges such as the compatibility of the growing polymer chains with the dendrimer's internal structure can affect the control over polymerization. cmu.edu

The table below summarizes synthetic strategies for these complex architectures.

Table 1: Synthetic Approaches for Star Polymers and Dendrimers
Architecture Synthetic Method Key Components Resulting Structure
Star Polymer "Core-First" ATRP nih.gov Multifunctional initiator, 2-bromo-4-methylstyrene, Cu-based catalyst Central core with multiple poly(2-bromo-4-methylstyrene) arms.
Star Polymer "Arm-First" Anionic Polymerization researchgate.netresearchgate.net Living poly(2-bromo-4-methylstyrene) chains, multifunctional linking agent Well-defined polymer arms attached to a central linking molecule.
Dendrimer Divergent/Convergent Synthesis nih.gov 2-bromo-4-methylstyrene can be attached to the periphery of a pre-formed dendrimer. A dendrimer with terminal aryl-vinyl units available for further reaction.

Post-Polymerization Modification via the Aryl Bromine

The bromine atom on the phenyl ring of the poly(2-bromo-4-methylstyrene) repeating unit serves as a highly valuable synthetic handle for post-polymerization modification. This approach allows for the creation of a wide array of functional polymers from a single, well-defined precursor polymer, circumventing the need to synthesize and polymerize numerous complex monomers. nih.govnih.gov The robust carbon-bromine bond is stable to polymerization conditions but can be selectively activated using transition metal catalysts for various cross-coupling reactions.

Cross-Coupling Reactions on Polymer Backbones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been successfully adapted for the modification of polymer backbones. researchgate.net The aryl bromide moiety in poly(2-bromo-4-methylstyrene) is an excellent substrate for several of these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com It is widely used to form new aryl-aryl bonds. Modifying poly(2-bromo-4-methylstyrene) via Suzuki coupling can introduce a variety of functional groups, leading to materials with altered electronic and physical properties. researchgate.netsigmaaldrich.com For example, coupling with phenylboronic acid would replace the bromine atom with a phenyl group. The efficiency of this modification can be very high, often approaching 100% conversion of the bromine sites. researchgate.net

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups onto the polymer backbone. researchgate.netyoutube.com For instance, reacting poly(2-bromo-4-methylstyrene) with an alkene like methyl acrylate (B77674) would attach a methyl propenoate group to the aromatic ring. researchgate.net The reaction is known for its stereoselectivity, typically yielding the E (trans) isomer. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgresearchgate.net It is a highly efficient method for creating carbon-carbon triple bonds. unh.edu Functionalizing poly(2-bromo-4-methylstyrene) via Sonogashira coupling can introduce alkynyl moieties, which are useful for creating conjugated systems or as reactive sites for further "click" chemistry reactions. acs.orgrsc.org

The table below details typical conditions for these cross-coupling reactions on brominated polystyrene backbones.

Table 2: Conditions for Cross-Coupling Reactions on Poly(bromostyrene)
Reaction Catalyst System Base Solvent Typical Temperature Ref.
Suzuki Coupling Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) Ligand K₃PO₄, K₂CO₃ Toluene, Dioxane, DMF/H₂O 80-120 °C researchgate.netunivie.ac.at
Heck Coupling Pd(OAc)₂/Phosphine Ligand or Palladacycle Et₃N, NaOAc DMF, NMP 100-140 °C researchgate.netresearchgate.net
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI Et₃N, Piperidine Toluene, THF Room Temp. - 70 °C acs.orgacs.org

Further Functionalization for Advanced Materials

The introduction of new functional groups via cross-coupling reactions transforms the precursor poly(2-bromo-4-methylstyrene) into a range of advanced materials with tailored properties.

Light-Emitting Polymers: A significant application of this functionalization strategy is the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs). unimelb.edu.auresearchgate.net By carefully selecting the moieties introduced through Suzuki or Sonogashira coupling, the electronic bandgap and photoluminescent properties of the polymer can be precisely tuned. sigmaaldrich.comrsc.org For example, coupling with chromophoric boronic acids can yield polymers that emit light across the visible spectrum, from blue to red. sigmaaldrich.comtechnion.ac.il This "grafting-to" approach allows for the creation of high molecular weight, soluble, light-emitting polymers which are processable from solution for device fabrication. sigmaaldrich.comunimelb.edu.au

Porous Polymers and Membranes: The aryl bromide can be used in cross-coupling reactions that lead to network or porous polymer formation. For example, using a di-functional coupling partner or promoting intermolecular coupling reactions can crosslink the polymer chains. This can be exploited to create porous organic polymers with high surface areas, which are useful in applications such as gas storage, separation, and heterogeneous catalysis. univie.ac.at

Functional Surfaces and Nanomaterials: The ability to introduce a wide variety of chemical groups allows for the tuning of surface properties like hydrophilicity/hydrophobicity or for the attachment of bioactive molecules. Post-polymerization modification is a key step in creating functional polymer nanoparticles and other nanostructures for applications in sensing or drug delivery. nih.govunh.edu

Structure-Property Relationships in Polymeric Derivatives

The physical and chemical properties of polymers derived from 2-bromo-4-methylstyrene are directly linked to the chemical modifications performed on the polymer backbone. Understanding these relationships is crucial for designing materials with specific performance characteristics.

Thermal Properties: The thermal stability of the polymer is significantly influenced by the nature of the side-chain group that replaces the bromine atom. The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, and the degradation temperature (Td) are key parameters. Introducing bulky, rigid side groups, such as large aromatic clusters via Suzuki coupling, generally increases the Tg of the polymer due to restricted chain mobility. Functionalization with certain phosphorus- and silicon-containing moieties has been shown to enhance the thermal stability and flame retardant properties of polystyrene-based materials. nih.govmdpi.com This is often due to the formation of a protective, stable char layer upon heating, which insulates the underlying material and inhibits combustion. mdpi.comresearchgate.netnih.gov

The table below shows illustrative data on how functionalization can affect the thermal properties of polystyrene-based systems.

Table 3: Impact of Functionalization on Thermal Properties of Polystyrene (PS) Composites
Polymer System T₅% (°C) (Temp. at 5% weight loss) Char Residue at 500°C (%) Key Finding Ref.
Pure PS ~350-370 ~0 Baseline nih.gov
PS / MCNTs-2 (2 wt%) ~398 3.09 Functionalized nanotubes increase thermal stability. nih.gov
PS / OTAB-Ti₃C₂ (2 wt%) ~395 - Functionalized MXene nanosheets increase T₅% by ~25°C. mdpi.comresearchgate.net
PAN / fRGO-1 (5 wt%) ~275 ~34.3 (at 800°C) P-Si functionalized graphene increases char yield. mdpi.com

Note: Data for PS and PAN composites are illustrative of principles applicable to modified poly(2-bromo-4-methylstyrene).

Optical Properties: For light-emitting polymer applications, the structure of the appended side-chain dictates the emission color (wavelength) and quantum efficiency. The extent of π-conjugation introduced into the side chain via reactions like Suzuki or Sonogashira coupling directly correlates with the energy of the emitted photons. Longer conjugated segments generally lead to a red-shift in emission (from blue to green to red). sigmaaldrich.com The efficiency of light emission is also affected by the side-chain structure, as some groups can promote non-radiative decay pathways, quenching fluorescence. The solid-state morphology of the polymer films, which is influenced by interchain interactions between the side groups, also plays a critical role in the ultimate performance of an OLED device. rsc.org

Solubility and Processability: A major advantage of the post-polymerization modification approach is the ability to maintain good solubility throughout the synthesis. The precursor, poly(2-bromo-4-methylstyrene), is typically soluble in common organic solvents. The choice of the functional group to be introduced can be used to tune the solubility of the final polymer derivative, ensuring it remains processable for creating films, fibers, or coatings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding connectivity, and in some cases, the three-dimensional arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, vinyl, and methyl protons. The aromatic protons, situated on the benzene (B151609) ring, would appear as complex multiplets in the downfield region, typically between 7.0 and 7.6 ppm, due to spin-spin coupling. The vinyl protons of the ethenyl group would present as a characteristic set of signals, likely in the range of 5.0 to 7.0 ppm. The exact chemical shifts and coupling patterns (doublets and doublets of doublets) would be diagnostic of the cis/trans stereochemistry of the vinyl group. The methyl protons, being attached to the aromatic ring, would resonate as a singlet in the upfield region, expected around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. For Benzene, 2-bromo-1-ethenyl-4-methyl- , nine distinct signals would be expected. The aromatic carbons would resonate in the approximate range of 120-140 ppm, with the carbon atom bonded to the bromine atom appearing at a characteristically lower field. The two vinyl carbons would have signals in the region of 110-140 ppm. The methyl carbon would be observed at a significantly upfield chemical shift, typically around 20-25 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.6 (m)125 - 135
Vinyl CH5.0 - 7.0 (m)110 - 140
Methyl CH₃~2.3 (s)~21
Aromatic C-Br-~120
Aromatic C-CH₃-~138
Aromatic C-CH=CH₂-~137
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The predicted values are based on analogous compounds and general NMR principles.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the precise connectivity and stereochemistry of Benzene, 2-bromo-1-ethenyl-4-methyl- , a series of two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity within the aromatic ring and confirming the coupling between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) by observing correlations from nearby protons. For instance, correlations from the methyl protons would help to assign the adjacent aromatic quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Through-space correlations, observed as cross-peaks, can help to determine the stereochemistry of the vinyl group by identifying which protons are close to each other in space.

In Situ NMR for Reaction Kinetics

The formation of Benzene, 2-bromo-1-ethenyl-4-methyl- , for instance, via a Wittig or Heck reaction, could be monitored in real-time using in situ NMR spectroscopy. This technique involves acquiring NMR spectra directly from the reaction mixture at various time points. By integrating the signals corresponding to the starting materials, intermediates, and the final product, the concentration of each species can be determined as a function of time. This data allows for the elucidation of the reaction kinetics, including the determination of reaction rates and the observation of any transient intermediates, providing valuable insights into the reaction mechanism.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of Benzene, 2-bromo-1-ethenyl-4-methyl- with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming the presence of bromine and distinguishing it from other potential isobaric compounds. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Isotopologue Calculated Exact Mass Relative Abundance
C₉H₉⁷⁹Br195.9942~100%
C₉H₉⁸¹Br197.9922~98%
This table presents the theoretical exact masses and relative abundances for the two major isotopologues of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to separate Benzene, 2-bromo-1-ethenyl-4-methyl- from any impurities or isomeric byproducts from its synthesis. The retention time in the gas chromatogram would serve as a characteristic identifier.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a "fingerprint" that can be used for identification. The fragmentation pattern of Benzene, 2-bromo-1-ethenyl-4-methyl- would likely involve the loss of a bromine atom, a methyl group, or cleavage of the vinyl group, leading to characteristic fragment ions. Analysis of these fragments would further confirm the structure of the molecule. For example, a prominent peak corresponding to the loss of a bromine atom ([M-Br]⁺) would be expected. GC-MS is also invaluable for assessing the purity of the synthesized compound and for identifying and quantifying any isomeric impurities that may be present.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification and structural elucidation. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is IR active if it results in a change in the molecule's dipole moment, whereas a vibration is Raman active if there is a change in the molecule's polarizability. libretexts.orgupenn.edu For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice-versa. horiba.com

For "Benzene, 2-bromo-1-ethenyl-4-methyl-," the interpretation of its IR and Raman spectra would involve the identification of characteristic vibrational modes associated with its constituent functional groups: the vinyl (-CH=CH2) group, the substituted benzene ring, the methyl (-CH3) group, and the carbon-bromine (C-Br) bond.

Expected Vibrational Modes for Benzene, 2-bromo-1-ethenyl-4-methyl-:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Vinyl Group (-CH=CH₂)=C-H stretch (asymmetric)~3080~3080Medium
=C-H stretch (symmetric)~3010~3010Medium
C=C stretch~1630~1630Strong (Raman), Medium (IR)
=CH₂ wag~990~990Strong
=CH₂ twist~910~910Strong
Aromatic RingC-H stretch~3050-3030~3050-3030Medium
C=C stretch (ring)~1600, ~1580, ~1490, ~1450~1600, ~1580, ~1490, ~1450Variable
C-H in-plane bend~1200-1000~1200-1000Medium
C-H out-of-plane bend~900-675~900-675Strong
Methyl Group (-CH₃)C-H stretch (asymmetric)~2960~2960Medium
C-H stretch (symmetric)~2870~2870Medium
C-H bend (asymmetric)~1450~1450Medium
C-H bend (symmetric)~1380~1380Medium
Carbon-Bromine BondC-Br stretch~600-500~600-500Strong

This table is predictive and based on data from analogous compounds.

The C-H stretching vibrations of the vinyl group and the aromatic ring are expected in the 3100-3000 cm⁻¹ region. docbrown.info The C=C stretching of the vinyl group, typically a strong band in the Raman spectrum, is anticipated around 1630 cm⁻¹. cdnsciencepub.com The aromatic ring will exhibit a series of characteristic C=C stretching bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which is particularly useful for identifying the isomeric form. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 600 and 500 cm⁻¹, and is often a strong band in both IR and Raman spectra. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. khanacademy.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals. Conjugated systems, such as the one present in "Benzene, 2-bromo-1-ethenyl-4-methyl-," which includes the benzene ring and the vinyl group, typically exhibit characteristic UV-Vis absorption bands.

The electronic spectrum of "Benzene, 2-bromo-1-ethenyl-4-methyl-" is expected to be similar to that of other substituted styrenes. researchgate.net The presence of the vinyl group in conjugation with the benzene ring extends the π-system, leading to a bathochromic (red) shift of the absorption bands compared to benzene itself. The substituents on the aromatic ring, namely the bromo and methyl groups, will also influence the position and intensity of the absorption maxima.

Expected Electronic Transitions for Benzene, 2-bromo-1-ethenyl-4-methyl-:

Transition Typical Wavelength Range (nm) for Substituted Styrenes Molar Absorptivity (ε) Description
π → π* (K-band)~240-270HighArises from the conjugated system of the benzene ring and the vinyl group.
π → π* (B-band)~270-290ModerateFine-structured band related to the benzene ring, often masked by the stronger K-band.

This table is predictive and based on data from analogous compounds.

The primary absorption, the K-band, is due to a π → π* transition within the conjugated styrenyl system. For 4-methylstyrene (B72717), this band appears around 252 nm. The introduction of a bromine atom at the 2-position is expected to cause a further slight red shift due to its auxochromic effect. The B-band, which is characteristic of the benzene ring, may appear as a shoulder or be completely obscured by the more intense K-band. The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For a nonpolar compound like "Benzene, 2-bromo-1-ethenyl-4-methyl-," reversed-phase HPLC (RP-HPLC) is the most suitable method. sielc.comnih.gov

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Predicted RP-HPLC Behavior of Benzene, 2-bromo-1-ethenyl-4-methyl-:

Parameter Expected Condition/Behavior
Stationary Phase C18 or C8 silica (B1680970) gel
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV detector set at the λmax of the compound (e.g., ~250-260 nm)
Elution Order Expected to have a relatively long retention time due to its nonpolar nature.

This table is predictive and based on general principles of RP-HPLC.

The purity of a sample of "Benzene, 2-bromo-1-ethenyl-4-methyl-" can be assessed by the presence of a single major peak in the chromatogram. The retention time of the compound would be specific to the analytical conditions used (column, mobile phase composition, flow rate, and temperature).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. osti.govnih.govnih.gov The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

"Benzene, 2-bromo-1-ethenyl-4-methyl-" is expected to be amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation from potential impurities. A nonpolar or medium-polarity column would likely be suitable.

Predicted GC Behavior of Benzene, 2-bromo-1-ethenyl-4-methyl-:

Parameter Expected Condition/Behavior
Stationary Phase 5% Phenyl-95% Dimethylpolysiloxane (e.g., ZB-5, DB-5)
Carrier Gas Helium or Nitrogen
Injector Temperature Sufficiently high to ensure rapid volatilization without degradation (e.g., 250 °C)
Oven Temperature Program A temperature ramp to ensure good separation of components with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This table is predictive and based on general principles of GC.

When coupled with a mass spectrometer (GC-MS), not only can the purity be assessed, but the identity of the compound can be confirmed by its mass spectrum. The retention index (e.g., Kovats retention index) can also be determined, which is a more transferable parameter than retention time for compound identification. For 2-bromo-4-methylaniline, a structurally related compound, a Kovats retention index on a standard non-polar phase has been reported as 1282.9. nih.gov This provides a reference point for the expected elution behavior of "Benzene, 2-bromo-1-ethenyl-4-methyl-".

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in describing the distribution of electrons within a molecule and how this distribution governs its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules. For 2-bromo-4-methylstyrene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key aspects of its geometry and electronic properties. researchgate.net

The optimized geometry would show a largely planar benzene (B151609) ring, with the vinyl group also tending towards planarity to maximize conjugation. The bromine atom and the methyl group, due to their steric bulk, would cause minor distortions in the bond angles of the ring.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would indicate regions of high and low electron density. youtube.com The bromine atom, being highly electronegative, would create a region of positive electrostatic potential (electron-poor) on the adjacent carbon atom. The vinyl group, with its π-electron system, would be a region of higher electron density, making it susceptible to electrophilic attack. The methyl group, being a weak electron-donating group, would slightly increase the electron density on the aromatic ring.

Table 1: Predicted Geometric Parameters for 2-bromo-4-methylstyrene (Analogical Data) Note: This data is based on typical values for substituted benzenes and styrenes and serves as a representative example.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C=C (vinyl) Bond Length ~1.34 Å
C-C (ring) Bond Length ~1.39 - 1.41 Å
C-C-Br Bond Angle ~120°
C-C=C Bond Angle ~122°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For 2-bromo-4-methylstyrene, the HOMO is expected to be localized primarily on the vinyl group and the aromatic ring, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the carbon-bromine antibonding orbital, indicating that this is the most favorable site for nucleophilic attack, potentially leading to the cleavage of the C-Br bond.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. The presence of the bromo and methyl substituents will modulate this gap compared to unsubstituted styrene (B11656).

Table 2: Predicted Frontier Molecular Orbital Energies for Substituted Styrenes (Analogical Data) Note: This data is illustrative and based on general trends observed in computational studies of similar molecules.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Styrene -6.1 -0.3 5.8
2-Bromostyrene -6.3 -0.8 5.5
4-Methylstyrene (B72717) -5.9 -0.2 5.7

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. rsc.org

For 2-bromo-4-methylstyrene, a key conformational degree of freedom is the rotation of the vinyl group relative to the benzene ring. While a planar conformation is favored for conjugation, thermal energy can allow for rotation around the C-C single bond connecting the vinyl group to the ring. MD simulations can map the potential energy surface for this rotation, revealing the energy barriers and the populations of different conformers at a given temperature. cwu.edu

Furthermore, MD simulations can model the behavior of 2-bromo-4-methylstyrene in a solvent. dtu.dknih.gov These simulations would show how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and reactivity. For instance, in a polar solvent, the dipole moment of the C-Br bond would lead to specific solvent-solute interactions.

Reaction Pathway Modeling and Transition State Determination

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state that must be overcome. youtube.com This is often achieved using methods like Transition State Theory (TST). wikipedia.orgnih.govquantumatk.comlibretexts.org

For 2-bromo-4-methylstyrene, a relevant reaction to model would be its polymerization or its participation in electrophilic addition reactions across the vinyl double bond. cdnsciencepub.comyoutube.com For example, in the bromination of the double bond, computational modeling could identify the structure and energy of the bromonium ion intermediate and the subsequent transition state for the attack of a bromide ion. cdnsciencepub.com Such calculations would provide valuable information about the reaction mechanism and the factors that control its rate and stereochemistry.

Table 3: Illustrative Activation Energies for Electrophilic Addition to Styrene (Analogical Data) Note: This data is hypothetical and for illustrative purposes only.

Reaction Step Predicted Activation Energy (kcal/mol)
Formation of Bromonium Ion 5-10
Nucleophilic Attack by Br- 1-2

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For 2-bromo-4-methylstyrene, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly valuable.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. nih.govnih.gov DFT calculations can provide highly accurate predictions of these chemical shifts. nih.gov For 2-bromo-4-methylstyrene, calculations would predict distinct signals for the vinyl protons, the aromatic protons (which would show a complex splitting pattern due to their different environments), and the methyl protons. The predicted spectrum could be compared with experimental data if available, to confirm the structure of the molecule. chemicalbook.comdocbrown.infochemicalbook.com

Similarly, the vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. DFT calculations can compute these frequencies, which can then be used to assign the peaks in an experimental IR spectrum. Characteristic peaks for the C-Br stretch, the C=C stretch of the vinyl group, and the aromatic C-H stretches would be expected.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-bromo-4-methylstyrene (Illustrative) Note: These are estimated values based on additivity rules and computational data for similar compounds.

Carbon Atom Predicted Chemical Shift (ppm)
C (vinyl, alpha) ~135
C (vinyl, beta) ~115
C (aromatic, attached to Br) ~122
C (aromatic, attached to vinyl) ~138
C (aromatic, attached to methyl) ~139
C (aromatic, ortho to Br) ~130
C (aromatic, meta to Br) ~128
C (methyl) ~21

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of 2-bromo-4-methylstyrene in water and the atmosphere. The primary mechanisms include reactions initiated by light and chemical processes with other environmental constituents.

Photolysis, the breakdown of compounds by light, is a potential degradation pathway for 2-bromo-4-methylstyrene. The vinyl group and the aromatic ring are chromophores that can absorb ultraviolet (UV) radiation present in sunlight. This absorption can lead to the excitation of the molecule and subsequent chemical reactions.

In atmospheric environments, photo-oxidation is a major degradation route. The vinyl group is susceptible to attack by hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. This reaction can initiate a cascade of oxidative processes. The photooxidation of aromatic hydrocarbons like toluene (B28343), a structural relative, contributes significantly to the formation of photochemical smog copernicus.org. The presence of bromine in the molecule can accelerate the photooxidation of the polymer matrix it might be incorporated into researchgate.net. Studies on brominated flame retardants have shown that exposure to heat and UV light can lead to the formation of numerous by-products, including brominated compounds eos.org.

The degradation of brominated flame retardants in polystyrene, for instance, involves photochemical transformation with quantum yields indicating varying photoreactivity depending on the number of bromine atoms nih.gov. The interaction between the flame retardant and the polymer matrix can result in the formation of compounds like α-bromoethylbenzene researchgate.net.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic bromides under typical environmental pH conditions. The carbon-bromine bond on an aromatic ring is relatively stable to hydrolysis. However, under specific conditions, such as the presence of certain catalysts, hydrolysis of brominated aromatic compounds can occur google.comresearchgate.net.

Chemical oxidation in aquatic environments can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals. The oxidation of the vinyl group is a likely primary pathway. For instance, the electrochemical oxidation of styrene (B11656) can lead to the formation of benzaldehyde (B42025) rsc.org. Furthermore, the oxidation of styrene by hydroxyl radicals can produce styrene oxide nih.gov. In the case of 2-bromo-4-methylstyrene, oxidation of the vinyl group could lead to the formation of 2-bromo-4-methylbenzaldehyde (B1335389) or 2-bromo-4-methylstyrene oxide. The methyl group on the aromatic ring can also be a site of oxidation, eventually leading to a carboxylic acid group.

Biotic Degradation Pathways by Microbial Systems

Microorganisms are key players in the breakdown of organic pollutants in the environment. The degradation of 2-bromo-4-methylstyrene can proceed under both aerobic and anaerobic conditions, with different microbial communities and enzymatic systems involved.

Under aerobic conditions, in the presence of oxygen, microorganisms can utilize various enzymatic pathways to degrade aromatic hydrocarbons researchgate.netresearchgate.net. The initial attack on 2-bromo-4-methylstyrene would likely involve either the vinyl side chain or the aromatic ring.

Oxidation of the Vinyl Group: Similar to styrene and vinyltoluene, the vinyl group can be oxidized to form an epoxide (2-bromo-4-methylstyrene oxide), which can then be further metabolized. Alternatively, the vinyl group can be oxidized to form an aldehyde and then a carboxylic acid who.int.

Oxidation of the Methyl Group: The methyl group can be oxidized sequentially to an alcohol, an aldehyde, and finally to 4-bromo-3-vinylbenzoic acid.

Dioxygenase Attack on the Aromatic Ring: Aromatic ring-hydroxylating dioxygenases can incorporate two oxygen atoms into the benzene (B151609) ring, leading to the formation of a diol. This dihydroxylated intermediate can then undergo ring cleavage, a common strategy in the aerobic degradation of aromatic compounds researchgate.net. The presence of the bromine atom may influence the position of the initial dioxygenase attack.

The biodegradation of toluene, a related compound, has been extensively studied, with several bacterial strains capable of utilizing it as a carbon source under aerobic conditions researchgate.netnih.govcukerala.ac.in. The degradation pathways often converge on central intermediates like catechol or protocatechuate, which are then funneled into the tricarboxylic acid (TCA) cycle researchgate.net.

In the absence of oxygen, anaerobic microorganisms can degrade aromatic compounds using alternative electron acceptors such as nitrate, sulfate, or iron(III) nih.govnih.govlsu.edu. A key initial step in the anaerobic degradation of halogenated aromatic compounds is often dehalogenation.

Reductive Dehalogenation: This process involves the removal of the bromine atom from the aromatic ring, replacing it with a hydrogen atom. This is a crucial step as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to further degradation. Reductive dehalogenation of bromoaromatic compounds has been observed in various microbial consortia nih.gov. This process can be a form of dehalorespiration, where the organohalide serves as a terminal electron acceptor nih.gov. The ease of reductive dehalogenation generally follows the order I > Br > Cl > F organic-chemistry.orgtsijournals.comorganic-chemistry.org.

Following or preceding dehalogenation, the anaerobic degradation of the remaining hydrocarbon structure can proceed. For toluene and other alkylbenzenes, a common initial reaction is the addition of fumarate (B1241708) to the methyl group, catalyzed by benzylsuccinate synthase wur.nlresearchgate.net. For 2-bromo-4-methylstyrene, a similar activation of the methyl group could occur. The degradation of the vinyl group under anaerobic conditions is less well-documented but could involve hydration or reduction.

The complete mineralization of aromatic hydrocarbons under anaerobic conditions has been demonstrated for compounds like toluene under denitrifying, sulfate-reducing, and methanogenic conditions wur.nlnih.gov.

Metabolite Identification and Transformation Product Analysis

The identification of metabolites is crucial for understanding the degradation pathways and assessing the environmental impact of transformation products. Based on the degradation pathways of related compounds, several potential metabolites of 2-bromo-4-methylstyrene can be predicted.

Table 1: Predicted Abiotic and Biotic Degradation Products of Benzene, 2-bromo-1-ethenyl-4-methyl-

Degradation PathwayPredicted Metabolites
Abiotic (Photolysis/Oxidation) 2-bromo-4-methylbenzaldehyde, 2-bromo-4-methylstyrene oxide, 4-bromo-3-vinylbenzoic acid
Aerobic Biodegradation 2-bromo-4-methylstyrene oxide, 2-bromo-4-methylphenylacetaldehyde, 2-bromo-4-methylphenylacetic acid, 4-bromo-3-vinylbenzoic acid, Brominated catechols
Anaerobic Biodegradation 4-methylstyrene (B72717) (from reductive dehalogenation), 4-methylphenylacetic acid, Benzoic acid derivatives

Studies on the metabolism of similar compounds like 4-methylstyrene have identified metabolites such as the corresponding ethylene (B1197577) glycol, mandelic acid, and glyoxylic acid derivatives who.int. The analysis of thermal degradation products of brominated flame retardants in polystyrene has identified brominated benzenes, phenols, diphenylethers, and dibenzofurans researchgate.net.

Further research employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be necessary to definitively identify the metabolites and transformation products of Benzene, 2-bromo-1-ethenyl-4-methyl- in various environmental matrices.

Focused Analysis of Benzene, 2-bromo-1-ethenyl-4-methyl-

Currently, specific research detailing the environmental transformation, degradation pathways, and trace analysis methodologies for the chemical compound Benzene, 2-bromo-1-ethenyl-4-methyl- is not available in the public domain.

While information exists for structurally related compounds, such as those with different alkyl or halogen substitutions, a scientifically rigorous article on "Benzene, 2-bromo-1-ethenyl-4-methyl-" cannot be generated at this time due to the absence of direct research on this specific molecule.

Future research would be necessary to determine its environmental fate and establish validated analytical methods for its detection.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The bromine atom on the aromatic ring of 2-bromo-4-methylstyrene serves as a highly effective functional handle for a variety of cross-coupling reactions. Future research will likely focus on developing more efficient and selective catalytic systems to leverage this reactivity for the synthesis of complex molecules.

Modern transition-metal catalysis offers numerous avenues for exploration. While classic palladium-catalyzed reactions like the Mizoroki-Heck coupling are used for the polymerization of vinyl bromides, new catalyst systems are emerging. mdpi.com Research into cobalt-catalyzed vinylation and iron-catalyzed cross-coupling reactions, which have been studied for other halostyrenes, could offer cheaper and more sustainable alternatives to palladium-based systems for creating C-C bonds. researchgate.netnih.gov For instance, developing a cobalt-based system for the stereoselective synthesis of functionalized stilbene (B7821643) derivatives from 2-bromo-4-methylstyrene presents a promising research frontier. researchgate.net

Furthermore, electrochemical methods are gaining traction as a green alternative to traditional catalysis. The electrocatalytic carboxylation of bromostyrenes using a silver cathode has been demonstrated, suggesting that 2-bromo-4-methylstyrene could be selectively converted into valuable carboxylic acid derivatives. sci-hub.se Future work could optimize these electrochemical conditions and explore other transformations, such as electrocatalytic C-N or C-O bond formation.

Table 1: Potential Catalytic Systems for Derivatization of 2-bromo-4-methylstyrene This table is illustrative of future research directions based on systems developed for analogous compounds.

Catalytic Method Metal/Mediator Potential Reaction Advantage/Focus Area
Heck Coupling Palladium (Pd) Polymerization, Arylation Well-established, high-yield potential mdpi.com
Cross-Coupling Iron (Fe) Alkylation, Arylation Low-cost, earth-abundant metal nih.gov
Vinylation Cobalt (Co) Stilbene Synthesis Stereoselective control researchgate.net
Electrocarboxylation Silver (Ag) Carboxylic Acid Synthesis Avoids chemical oxidants/reductants sci-hub.se
Hydroformylation Rhodium (Rh) Aldehyde Synthesis Recyclable nanoparticle catalysts colab.ws

Exploration of Advanced Polymeric Materials with Tunable Properties

The polymerization of 2-bromo-4-methylstyrene is a key area for future materials science research. The presence of both a polymerizable vinyl group and a heavy bromine atom allows for the creation of polymers with unique and tunable properties, such as high refractive index, flame retardancy, and specific thermal characteristics.

Research on poly(4-bromostyrene) has shown that it is an excellent material for high refractive index coatings. acs.org The refractive index can be precisely tuned by creating hybrid polymer coatings, for example by mixing the bromostyrene precursor with other high refractive index molecules like 9-vinylcarbazole. acs.orgresearchgate.net This principle can be directly extended to polymers of 2-bromo-4-methylstyrene. Future studies could focus on synthesizing copolymers of 2-bromo-4-methylstyrene with various other monomers to create a library of materials with a wide range of optical properties for applications in lenses, waveguides, and anti-reflective coatings. researchgate.net

Beyond optical properties, the incorporation of bromine imparts flame resistance and influences the polymer's thermal stability and crystallization behavior. Studies on syndiotactic polystyrene have demonstrated that post-polymerization bromination can create blocky copolymers with significantly different and tunable crystallization rates and melting points compared to randomly brominated polymers. rsc.org Applying such controlled functionalization techniques to poly(4-methylstyrene) using 2-bromo-4-methylstyrene as either a comonomer or a post-polymerization modification template could lead to new semicrystalline materials with tailored physical and chemical properties. rsc.org

Table 2: Tunable Refractive Index in Poly(4-bromostyrene) Hybrid Layers Data adapted from studies on 4-bromostyrene, illustrating a key future research area for 2-bromo-4-methylstyrene. acs.orgresearchgate.net

Precursor Mixture Composition Refractive Index (at 635 nm)
Pure Poly(4-bromostyrene) 1.569 ± 0.005
Poly(4-bromostyrene) + 10% w/v 9-Vinylcarbazole 1.585 ± 0.004
Poly(4-bromostyrene) + 30% w/v 9-Vinylcarbazole 1.619 ± 0.005
Poly(4-bromostyrene) + 50% w/v 9-Vinylcarbazole 1.648 ± 0.008

Integration into Supramolecular Assemblies and Nanomaterials

The structural features of 2-bromo-4-methylstyrene make it an ideal candidate for integration into highly ordered supramolecular structures and functional nanomaterials. The interplay between its polymerizable group and reactive halogen atom allows for its use as a building block in complex architectures.

One emerging area is the synthesis of functional polyacetylenes, where derivatives of 2-bromo-4-methylstyrene could serve as monomers. Research has shown that Mizoroki–Heck polymerization of similar vinyl bromides can yield unique poly(phenylacetylene)s, which can be designed to form specific secondary structures like helices or be incorporated into larger star-shaped polymers. mdpi.com

Furthermore, the monomer can be a key component in polymer-inorganic nanocomposites. For instance, coatings made from poly(4-bromostyrene) have been successfully integrated with titania (TiO₂) nanoparticles to create materials with exceptionally high refractive indices. acs.orgresearchgate.net Future work could investigate the use of 2-bromo-4-methylstyrene-based polymers to form nanocomposites with a variety of inorganic materials, tuning the properties for applications in electronics and photonics. The bromine atom could also serve as a reactive site for grafting other molecules onto the surface of these nanocomposites.

The development of advanced porous materials like metal-organic frameworks (MOFs) that can store and deliver reactive gases opens up new synthetic possibilities. nih.gov Research into using these MOF-gas reagents with halostyrenes like 2-bromo-4-methylstyrene could facilitate novel and previously challenging chemical transformations, integrating the monomer into complex, functional frameworks. nih.gov

Advanced Mechanistic Studies of Reaction Pathways

A deeper, fundamental understanding of the reaction mechanisms involving 2-bromo-4-methylstyrene is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling to elucidate these pathways.

For example, in the electrochemical functionalization of bromostyrenes, cyclic voltammetry coupled with product analysis can reveal the step-by-step process of electron transfer, bond cleavage, and bond formation. sci-hub.se Mechanistic studies have proposed pathways involving the initial generation of radical cations or the direct reduction of the carbon-bromine bond at a catalytic electrode surface. sci-hub.sersc.org Applying these techniques to 2-bromo-4-methylstyrene would clarify how the methyl group influences the reduction potentials and reaction outcomes.

Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming indispensable. DFT has been used to rationalize the outcomes of cobalt-catalyzed vinylations and to investigate the complex pathways of intramolecular Diels-Alder reactions involving bromostyrene derivatives. researchgate.netresearchgate.net Future studies could use DFT to model the transition states of cross-coupling reactions involving 2-bromo-4-methylstyrene, predict product stereochemistry, and screen for optimal catalysts and ligands, thereby accelerating the development of new synthetic methods. researchgate.netresearchgate.net

Sustainable Synthesis and Degradation Strategies

Aligning with the principles of green chemistry, future research will prioritize the development of sustainable methods for both the synthesis and end-of-life degradation of materials derived from 2-bromo-4-methylstyrene.

On the synthesis front, research into catalytic systems that use earth-abundant metals like iron or cobalt is a key sustainability goal. researchgate.netnih.gov Another green approach involves using highly recyclable catalysts. For example, rhodium nanoparticles immobilized on supports like polystyrene have been shown to be effective and reusable catalysts for the hydroformylation of 4-bromostyrene, a process that could be adapted for 2-bromo-4-methylstyrene. colab.ws

Regarding degradation, understanding the environmental fate of polymers made from this monomer is critical. While polystyrene and its derivatives are generally persistent, microorganisms have evolved pathways to break them down. Studies have identified Pseudomonas strains capable of degrading 2-bromostyrene, indicating that bioremediation could be a viable end-of-life strategy for materials containing this unit. frontiersin.org Future research could focus on identifying the specific enzymes involved in this degradation pathway and optimizing conditions for microbial or enzymatic breakdown of poly(2-bromo-4-methylstyrene).

Additionally, investigating the thermal degradation kinetics provides insights into material stability and potential recycling strategies like pyrolysis. Studies on poly(p-bromostyrene) have shown that its thermal degradation mechanism and activation energy differ from that of standard polystyrene, a finding that would likely extend to polymers of 2-bromo-4-methylstyrene. scirp.org A thorough understanding of these degradation processes is essential for designing next-generation polymers that are both functional and environmentally responsible.

Q & A

Q. How does laser ionization (e.g., REMPI) enhance detection of this compound in complex mixtures?

  • Application : Resonance-Enhanced Multi-Photon Ionization (REMPI) at 259.3 nm selectively ionizes aromatic systems, minimizing interference from aliphatic byproducts. This method is critical for studying reaction intermediates in gas-phase clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.